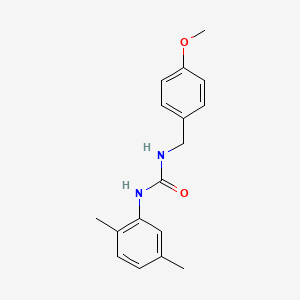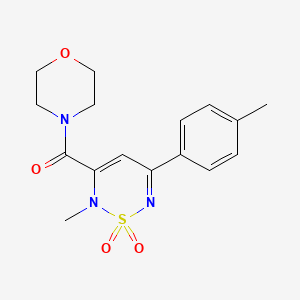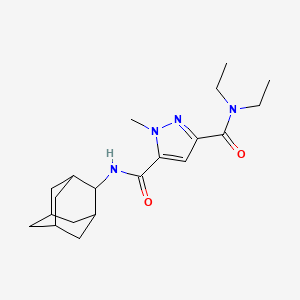
N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide
説明
N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide, commonly known as AUDA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AUDA belongs to the class of compounds known as soluble epoxide hydrolase (sEH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and antihypertensive properties.
作用機序
AUDA exerts its therapeutic effects by inhibiting the activity of soluble epoxide hydrolase (N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide), an enzyme that plays a role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide, AUDA increases the levels of EETs, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antihypertensive effects, AUDA has been shown to have other biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. AUDA has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using AUDA in lab experiments is its specificity for N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibition. This allows researchers to study the effects of N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibition without the confounding effects of other compounds. However, one limitation of using AUDA is its low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on AUDA. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD), a chronic inflammatory disorder of the gastrointestinal tract. AUDA has been shown to reduce inflammation in animal models of IBD, and further research is needed to determine its potential as a therapeutic agent for this condition.
Another area of interest is the development of more potent and selective N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibitors. While AUDA is a potent N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibitor, it has relatively low selectivity for N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide over other enzymes. Developing more selective N~5~-2-adamantyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibitors could lead to more targeted and effective therapies for a range of conditions.
Conclusion:
In conclusion, AUDA is a compound with significant potential for therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, antihypertensive, and neuroprotective effects make it a promising candidate for the treatment of a range of conditions. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
科学的研究の応用
AUDA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory effects in animal models of acute lung injury, sepsis, and atherosclerosis. AUDA has also been found to have analgesic properties, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, AUDA has been shown to have antihypertensive effects in animal models of hypertension.
特性
IUPAC Name |
5-N-(2-adamantyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-24(5-2)20(26)16-11-17(23(3)22-16)19(25)21-18-14-7-12-6-13(9-14)10-15(18)8-12/h11-15,18H,4-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRTZKDLEPEEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4778435.png)
![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)
![5-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4778447.png)
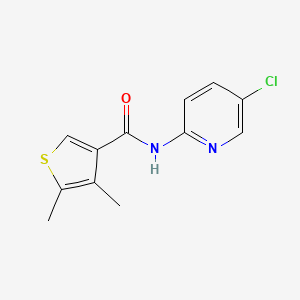
![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4778453.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]nicotinamide](/img/structure/B4778460.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4778461.png)
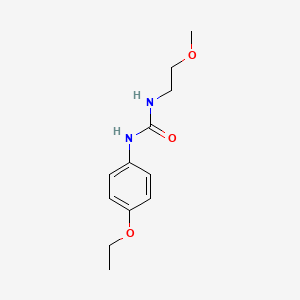
![N-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4778470.png)
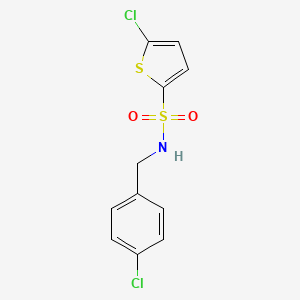
![3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-N-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine](/img/structure/B4778485.png)
